

Application Notes and Protocols: Friedel-Crafts Acylation of 4,5-Dihydro-2H-indene

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Compound of Interest

Compound Name: 4,5-Dihydro-2H-indene

Cat. No.: B15456033

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Abstract

This document provides a detailed protocol for the Friedel-Crafts acylation of **4,5-dihydro-2H-indene**, commonly known as indane. This reaction is a fundamental electrophilic aromatic substitution used to introduce an acyl group onto the aromatic ring of indane, a common scaffold in medicinal chemistry. The protocol outlines the reaction mechanism, necessary reagents and equipment, step-by-step experimental procedure, and safety precautions. Additionally, this document includes a summary of key reaction parameters in a tabular format and visual representations of the experimental workflow and reaction mechanism using Graphviz diagrams.

Introduction

Friedel-Crafts reactions, developed by Charles Friedel and James Crafts in 1877, are a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to aromatic rings.^{[1][2]} The acylation variant is particularly useful as it introduces a ketone functionality, which can be a versatile handle for further synthetic transformations. The reaction typically involves the treatment of an aromatic compound with an acylating agent, such as an acyl chloride or acid anhydride, in the presence of a Lewis acid catalyst.^{[1][2][3]} Aluminum chloride (AlCl_3) is a commonly employed catalyst for this transformation.^{[1][4]}

The Friedel-Crafts acylation of indane is of significant interest in drug development, as the resulting acylated indane derivatives serve as key intermediates in the synthesis of various biologically active molecules.

Reaction and Mechanism

The Friedel-Crafts acylation of **4,5-dihydro-2H-indene** proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

- **Formation of the Acylium Ion:** The Lewis acid catalyst (e.g., AlCl_3) activates the acylating agent (e.g., acetyl chloride) to generate a highly electrophilic acylium ion.^[1]
- **Electrophilic Attack:** The electron-rich aromatic ring of indane attacks the acylium ion, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
- **Deprotonation:** A weak base, typically the AlCl_4^- complex, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final acylated product. The catalyst is regenerated in this step.^{[1][2]}

Experimental Protocol

This protocol describes the acylation of **4,5-dihydro-2H-indene** with acetyl chloride using aluminum chloride as the catalyst.

3.1. Materials and Equipment

- Reagents:
 - **4,5-Dihydro-2H-indene** (Indane)
 - Acetyl chloride
 - Anhydrous aluminum chloride (AlCl_3)
 - Dichloromethane (DCM), anhydrous
 - Hydrochloric acid (HCl), concentrated

- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous magnesium sulfate (MgSO_4)
- Distilled water
- Ice
- Equipment:
 - Round-bottom flask
 - Magnetic stirrer and stir bar
 - Dropping funnel
 - Reflux condenser
 - Calcium chloride drying tube
 - Ice bath
 - Separatory funnel
 - Beakers and Erlenmeyer flasks
 - Rotary evaporator
 - Standard glassware for extraction and purification

3.2. Procedure

- Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Attach a reflux condenser fitted with a calcium chloride drying tube to the main neck of the flask.
- Reagent Charging: To the flask, add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.1 equivalents). Cool the suspension to 0 °C using an ice bath.

- Addition of Indane: In the dropping funnel, prepare a solution of **4,5-dihydro-2H-indene** (1.0 equivalent) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the stirred AlCl_3 suspension over 15-20 minutes, maintaining the temperature at 0 °C.
- Addition of Acylating Agent: After the addition of indane is complete, add acetyl chloride (1.05 equivalents) dropwise to the reaction mixture over 20-30 minutes. A color change and evolution of HCl gas (which will be trapped by the drying tube) may be observed.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Workup:
 - Cool the reaction mixture back to 0 °C with an ice bath.
 - Slowly and carefully quench the reaction by pouring the mixture onto crushed ice (approximately 100 g) in a beaker.
 - To the quenched mixture, slowly add concentrated hydrochloric acid (20 mL) to dissolve the aluminum salts.
 - Transfer the mixture to a separatory funnel and separate the organic layer.
 - Extract the aqueous layer with dichloromethane (2 x 50 mL).
 - Combine the organic layers and wash sequentially with distilled water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired acylated indane.

3.3. Safety Precautions

- Perform the reaction in a well-ventilated fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care in a dry environment.
- Acetyl chloride is corrosive and a lachrymator. Handle with care.
- Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
- The reaction produces HCl gas, which is corrosive and toxic. Ensure it is properly trapped.

Data Presentation

The following table summarizes typical quantitative data for the Friedel-Crafts acylation of indane. The exact values can vary depending on the specific reaction conditions and scale.

Parameter	Value	Notes
Indane	1.0 equiv	Starting aromatic compound.
Acetyl Chloride	1.05 equiv	Acylating agent. A slight excess is used to ensure complete reaction.
Aluminum Chloride	1.1 equiv	Lewis acid catalyst. A stoichiometric amount or slight excess is required as it complexes with the product ketone.[2]
Solvent	Dichloromethane	Anhydrous conditions are crucial.
Temperature	0 °C to Room Temp	Initial cooling controls the exothermic reaction, followed by stirring at room temperature.
Reaction Time	2 - 3 hours	Monitored by TLC for completion.
Expected Yield	70 - 90%	Yields can vary based on purity of reagents and reaction scale.

Visualizations

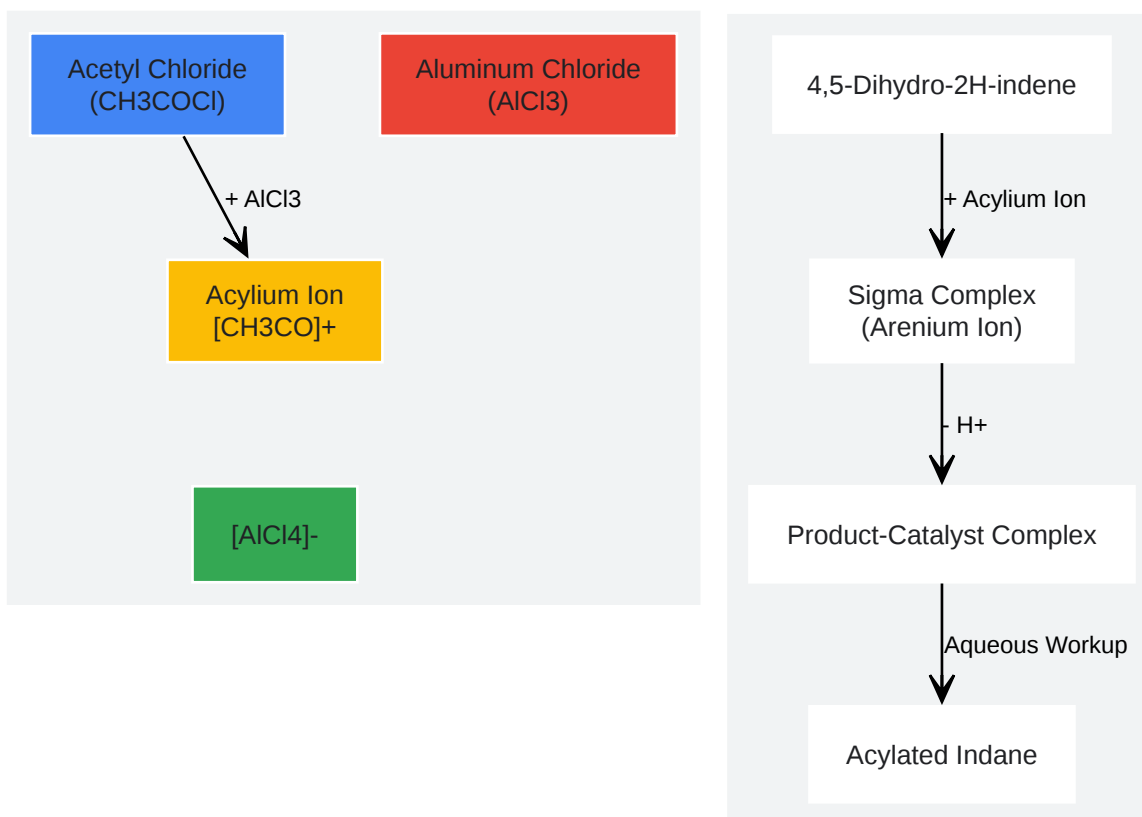
5.1. Experimental Workflow



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Caption: Experimental workflow for the Friedel-Crafts acylation of **4,5-dihydro-2H-indene**.

5.2. Reaction Mechanism



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